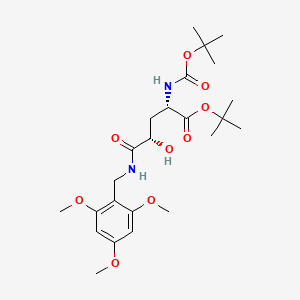

(2S,4S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxy-5-oxo-5-((2,4,6-trimethoxybenzyl)amino)pentanoate

説明

(2S,4S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxy-5-oxo-5-((2,4,6-trimethoxybenzyl)amino)pentanoate is a multifunctional amino acid derivative characterized by its stereospecific configuration (2S,4S), tert-butyl (t-Bu) and tert-butoxycarbonyl (Boc) protecting groups, and a 2,4,6-trimethoxybenzyl (TMB) amine substituent. This compound serves as a critical intermediate in peptide synthesis and medicinal chemistry due to its modular reactivity, enabling selective deprotection and functionalization . Its structural complexity—featuring a hydroxyl group at C4, a ketone at C5, and a bulky TMB group—imparts distinct physicochemical properties, including solubility in polar aprotic solvents and stability under basic conditions .

特性

IUPAC Name |

tert-butyl (2S,4S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2O9/c1-23(2,3)34-21(29)16(26-22(30)35-24(4,5)6)12-17(27)20(28)25-13-15-18(32-8)10-14(31-7)11-19(15)33-9/h10-11,16-17,27H,12-13H2,1-9H3,(H,25,28)(H,26,30)/t16-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVVRMSBQACAJS-IRXDYDNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)NCC1=C(C=C(C=C1OC)OC)OC)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](C[C@@H](C(=O)NCC1=C(C=C(C=C1OC)OC)OC)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2S,4S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxy-5-oxo-5-((2,4,6-trimethoxybenzyl)amino)pentanoate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : tert-butyl (2S,4S)-2-((tert-butoxycarbonyl)amino)-4-hydroxy-5-oxo-5-((2,4,6-trimethoxybenzyl)amino)pentanoate

- CAS Number : 1262523-62-5

- Molecular Formula : C24H38N2O9

- Molecular Weight : 498.57 g/mol

- Purity : ≥ 98%

Mechanisms of Biological Activity

The compound exhibits various biological activities primarily through its interactions with specific biological pathways:

- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are critical in numerous physiological processes. For instance, it can modulate receptor activity related to neurotransmission and hormonal responses .

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism, potentially impacting cancer cell proliferation and survival .

- Antioxidant Properties : The presence of hydroxyl groups in its structure may confer antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress in cells .

Case Studies

- Antitumor Activity : In vitro studies have demonstrated that (2S,4S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxy-5-oxo-5-((2,4,6-trimethoxybenzyl)amino)pentanoate exhibits cytotoxic effects against various cancer cell lines. For example, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound compared to untreated controls.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

- Inflammation Modulation : Another study indicated that the compound could reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of the compound has not been extensively studied; however, its structural characteristics suggest that it may have favorable absorption and distribution properties due to its lipophilic nature.

科学的研究の応用

Based on the search results, here's what is known about the compound (2S,4S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxy-5-oxo-5-((2,4,6-trimethoxybenzyl)amino)pentanoate:

Basic Information:

- Name: (2S,4S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxy-5-oxo-5-((2,4,6-trimethoxybenzyl)amino)pentanoate

- CAS Registry Number: 1262523-62-5

- Molecular Formula: C24H38N2O9

- Molecular Weight: 498.57

- Purity: Typically around 98%

Chemical Properties

- IUPAC Name: tert-butyl (2s,4s)-2-((tert-butoxycarbonyl)amino)-4-hydroxy-5-oxo-5-((2,4,6-trimethoxybenzyl)amino)pentanoate

- SMILES String: COC1=CC(OC)=C(CNC(=O)C@@HCC@HC(=O)OC(C)(C)C)C(OC)=C1

Commercial Information:

- It is available for purchase from chemical vendors like AChemBlock (Catalog ID: T98412) and Combi-Blocks .

- It is sold as a reference compound .

- It is intended for use in testing and research . It is not intended to be used as a drug, food, or household item .

Safety Information:

- Signal Word: Warning

- Precautionary Statements: P261-P280-P301+P312-P302+P352-P305+P351+P338

- Hazard Statements: H302-H315-H319-H335

Related Compounds:

- (2S,4S)-tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-4-(tosyloxy)-5-(2,4,6-trimethoxybenzylamino)pentanoate, which has CAS number 1262523-66-9 and PubChem CID 51030159 .

- (2S,4S)-tert-butyl 2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate, with CAS No. 148017-44-1 .

類似化合物との比較

Structural Features

The compound’s closest analogs share the pentanoate backbone but differ in protecting groups and substituents:

Key Observations :

- The TMB group in the target compound provides steric hindrance, slowing hydrolysis compared to benzyl or phenyl analogs .

- The C4 hydroxyl group distinguishes it from brominated or fluorinated derivatives, enabling hydrogen bonding and participation in chelation .

- Dual Boc/t-Bu protection offers orthogonal deprotection pathways, unlike single-protected analogs .

Reactivity Comparison :

Q & A

Q. What are the key considerations for synthesizing this compound, given its complex stereochemistry and multiple protecting groups?

- Methodological Answer : Synthesis requires careful selection of orthogonal protecting groups (e.g., tert-butyl and Boc groups) to preserve stereochemistry during sequential reactions. For example, tert-butyl esters are stable under basic conditions but cleaved with trifluoroacetic acid (TFA), while Boc groups are acid-labile but stable to nucleophiles. A trityl group (as in ) may protect amines during coupling steps. Purification via flash chromatography or HPLC is critical due to polar intermediates. Monitoring diastereomeric excess (de) using chiral HPLC or NMR is advised .

Q. How can researchers confirm the stereochemical integrity of the (2S,4S) configuration during synthesis?

- Methodological Answer : X-ray crystallography is definitive for absolute configuration. Alternatively, compare experimental optical rotation with literature values or use advanced NMR techniques (e.g., NOESY for spatial proximity analysis). Chiral derivatization with Mosher’s acid followed by -NMR can resolve enantiomeric excess .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Mass spectrometry (HRMS) for molecular weight confirmation.

- /-NMR to verify functional groups (e.g., tert-butyl at δ ~1.4 ppm, Boc carbamate at δ ~1.3–1.5 ppm).

- IR spectroscopy to identify carbonyl stretches (C=O at ~1700–1750 cm) and hydroxyl groups.

- HPLC with chiral columns to assess purity and stereochemical homogeneity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while retaining stereochemical fidelity?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). Bayesian optimization ( ) is effective for minimizing experimental runs. For example, in flow chemistry setups ( ), precise control of residence time and mixing reduces side reactions. Kinetic studies via in-situ IR or Raman spectroscopy help identify rate-limiting steps .

Q. How should researchers address contradictions in reported synthetic routes for similar Boc/tert-butyl-protected compounds?

- Methodological Answer : Analyze discrepancies by comparing solvent polarity, protecting group stability, and catalyst systems. For instance, tert-butyl esters may hydrolyze prematurely in polar aprotic solvents (e.g., DMF), requiring alternative solvents like dichloromethane. Validate conflicting protocols using small-scale trials and LC-MS monitoring to trace degradation pathways .

Q. What strategies mitigate racemization during amide bond formation involving the 4-hydroxy group?

- Methodological Answer : Use coupling agents like HATU or PyBOP with non-basic additives (e.g., HOAt) to minimize base-induced racemization. Low temperatures (0–5°C) and short reaction times reduce epimerization. Pre-activation of the carboxyl group as a mixed carbonate or active ester (e.g., NHS ester) can also stabilize intermediates .

Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model hydrolysis pathways of Boc and tert-butyl groups. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, TFA) predict degradation kinetics. Validate predictions via accelerated stability studies (40°C/75% RH) with HPLC monitoring .

Data Analysis & Troubleshooting

Q. How to resolve low yields in the final coupling step with the 2,4,6-trimethoxybenzylamine moiety?

- Methodological Answer :

- Steric hindrance : Switch to bulkier coupling agents (e.g., EDC/HOBt) or use microwave-assisted synthesis to enhance reactivity.

- Solubility issues : Employ co-solvents (e.g., THF/DMF) to dissolve hydrophobic intermediates.

- Byproduct formation : Add scavengers (e.g., polymer-bound isocyanates) to trap unreacted reagents .

Q. What statistical approaches validate reproducibility in multi-step syntheses?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to batch data, identifying critical variables (e.g., moisture levels, catalyst age). Use control charts (Shewhart charts) for real-time process monitoring. Replicate reactions across independent labs to assess robustness .

Safety & Handling

Q. What safety protocols are critical when handling this compound, given its potential toxicity?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for TFA or DCM steps ().

- Storage : Store at -20°C under inert gas (N) to prevent hydrolysis.

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。